N-[3-(hydroxymethyl)oxolan-3-yl]-2-thiophen-3-yloxyacetamide
Description
N-[3-(hydroxymethyl)oxolan-3-yl]-2-thiophen-3-yloxyacetamide is a compound that features a unique combination of an oxolane ring and a thiophene moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both the oxolane and thiophene groups suggests that it may exhibit interesting chemical and biological properties.
Properties
IUPAC Name |
N-[3-(hydroxymethyl)oxolan-3-yl]-2-thiophen-3-yloxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c13-7-11(2-3-15-8-11)12-10(14)5-16-9-1-4-17-6-9/h1,4,6,13H,2-3,5,7-8H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCHTXHDWCUJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CO)NC(=O)COC2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(hydroxymethyl)oxolan-3-yl]-2-thiophen-3-yloxyacetamide typically involves the reaction of 3-(hydroxymethyl)oxolane with 2-thiophen-3-yloxyacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors and more efficient purification methods such as continuous chromatography. The reaction conditions would be optimized to maximize yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-[3-(hydroxymethyl)oxolan-3-yl]-2-thiophen-3-yloxyacetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxolane ring can be reduced to a tetrahydrofuran ring using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of N-[3-(carboxymethyl)oxolan-3-yl]-2-thiophen-3-yloxyacetamide.
Reduction: Formation of N-[3-(hydroxymethyl)tetrahydrofuran-3-yl]-2-thiophen-3-yloxyacetamide.
Substitution: Formation of N-[3-(hydroxymethyl)oxolan-3-yl]-2-(5-nitrothiophen-3-yloxy)acetamide or N-[3-(hydroxymethyl)oxolan-3-yl]-2-(5-bromothiophen-3-yloxy)acetamide.
Scientific Research Applications
N-[3-(hydroxymethyl)oxolan-3-yl]-2-thiophen-3-yloxyacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential as a bioactive compound. The oxolane and thiophene groups may interact with biological targets, making it a candidate for drug development.
Medicine: Potential applications in the development of new pharmaceuticals. Its structure suggests it could be modified to enhance its biological activity and selectivity.
Industry: Used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of N-[3-(hydroxymethyl)oxolan-3-yl]-2-thiophen-3-yloxyacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The oxolane ring may interact with enzymes or receptors, while the thiophene group could participate in π-π interactions with aromatic amino acids in proteins. These interactions could modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(hydroxymethyl)oxolan-3-yl]-2-thiophen-3-yloxyacetamide
- 3-Methyl-2-[[2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methylamino]pentanoic acid
- Oxolane Ammonium Salts
Uniqueness
This compound is unique due to the combination of the oxolane and thiophene groups. This combination is not commonly found in other compounds, which makes it an interesting subject for research. The presence of both groups allows for a wide range of chemical reactions and potential biological activities, setting it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
